REACTION_CXSMILES
|
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.B(F)(F)F.[CH3:10][CH2:11][O:12][CH2:13][CH3:14].O.[C:16]1([CH3:22])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>>[CH:21]1[C:20]2[C:14]3[CH:2]=[CH:3][CH:4]=[CH:5][C:13]=3[O:12][C:11]=2[CH:10]=[CH:22][C:16]=1[C:17]([N:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1)=[CH:18][CH3:19] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
4A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ketone
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.12 g
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
0.14 g
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 47 hours under argon atmosphere
|
Duration
|
47 h
|
Type
|
DISTILLATION
|
Details
|
After having distilled out the solvent
|
Type
|
DISTILLATION
|
Details
|
the residue was subjected to a distillation under a reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C1=C(C=CC=2OC3=C(C21)C=CC=C3)C(=CC)N3CCCC3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.95 g | |
YIELD: PERCENTYIELD | 34% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |